molecular formula C16H13NO4 B286491 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione

5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione

Cat. No. B286491
M. Wt: 283.28 g/mol
InChI Key: HZALDAPPAHQRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione, also known as 5-OH-DMT, is a naturally occurring compound found in the bark and seeds of certain plants. It belongs to the class of compounds known as tryptamines, which are known to have psychoactive properties. In recent years, 5-OH-DMT has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione is not well understood. However, it is believed to act on the serotonin system in the brain, similar to other tryptamines. It may also have activity at other receptors, such as the sigma-1 receptor.
Biochemical and Physiological Effects
Studies have shown that 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione has a range of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may be responsible for its antidepressant and anxiolytic effects. It may also have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have a low toxicity profile. However, one limitation is that it is a controlled substance in many countries, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione. One area of interest is its potential use in the treatment of addiction, particularly for opioid addiction. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, there is interest in developing new synthesis methods for 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione that may be more efficient or environmentally friendly.

Synthesis Methods

5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. However, the most common method of synthesis is through the reduction of 5-methoxy-tryptamine using lithium aluminum hydride.

Scientific Research Applications

Research on 5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione has primarily focused on its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic properties, and may also have potential in the treatment of addiction and post-traumatic stress disorder. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

5-hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H13NO4/c1-21-12-4-2-3-10(7-12)9-17-15(19)13-6-5-11(18)8-14(13)16(17)20/h2-8,18H,9H2,1H3

InChI Key

HZALDAPPAHQRJP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

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